molecular formula C9H11Cl2NO B122754 4-(Dimethylamino)benzoyl chloride hydrochloride CAS No. 149898-87-3

4-(Dimethylamino)benzoyl chloride hydrochloride

Cat. No. B122754
M. Wt: 220.09 g/mol
InChI Key: AKWWGJAWIMCXCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)benzoyl chloride hydrochloride, also referred to as 4-(chloroformyl)-N,N-dimethylaniline, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .


Molecular Structure Analysis

The molecular formula of 4-(Dimethylamino)benzoyl chloride hydrochloride is C9H10ClNO . The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The molecular weight of 4-(Dimethylamino)benzoyl chloride hydrochloride is 220.09 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass is 219.0217694 g/mol and the monoisotopic mass is also 219.0217694 g/mol . The topological polar surface area is 20.3 Ų . It has a heavy atom count of 13 and a formal charge of 0 . The complexity of the compound is 162 .

Scientific Research Applications

Catalysis and Organic Synthesis

4-(Dimethylamino)benzoyl chloride hydrochloride has been instrumental in catalyzing acylation reactions, serving as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. The catalyst directly forms N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which then interacts with the nucleophilic substrate to release the acylation product while regenerating the catalyst (Liu et al., 2014). This mechanism provides a green alternative to traditional acylation methods by avoiding the use of additional bases and reducing waste.

Synthetic Utility in Organic Chemistry

The compound's reactivity has been harnessed for the direct benzoylation of secondary and tertiary alcohols, showcasing its utility in synthetic organic chemistry. M. Wolfe (1997) described a simple method for the formation and isolation of N-benzoyl-4-(dimethylamino)pyridinium chloride, employed for the efficient benzoylation of alcohols (Wolfe, 1997).

Thermodynamic Measurements

Research on substituted benzoyl chlorides, including those related to 4-(Dimethylamino)benzoyl chloride hydrochloride, has provided valuable thermodynamic data. Studies by Guthrie et al. (1992) measured heats of methanolysis and dimethylaminolysis, allowing for the calculation of heats of formation. Such data are crucial for understanding reaction energetics and designing new synthetic pathways (Guthrie et al., 1992).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid synthesized from 4-(Dimethylamino)benzoyl chloride hydrochloride have shown promising antibacterial activities. This highlights the compound's potential as a precursor for developing new antibacterial agents (Bildirici et al., 2007).

Role in the Synthesis of Heterocycles

4-(Dimethylamino)benzoyl chloride hydrochloride has been utilized in the synthesis of heterocycles, particularly in the preparation of aroyl substituted enone Mannich salts. These compounds serve as valuable intermediates for forming various heterocyclic compounds, demonstrating the versatility of 4-(Dimethylamino)benzoyl chloride hydrochloride in facilitating complex synthetic transformations (Girreser & Heber, 2000).

Safety And Hazards

4-(Dimethylamino)benzoyl chloride hydrochloride causes severe skin burns and eye damage . It may cause respiratory irritation . It is classified as Eye Dam. 1 - Skin Corr. 1B according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . Contact with water liberates toxic gas .

properties

IUPAC Name

4-(dimethylamino)benzoyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO.ClH/c1-11(2)8-5-3-7(4-6-8)9(10)12;/h3-6H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWWGJAWIMCXCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622053
Record name 4-(Dimethylamino)benzoyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)benzoyl chloride hydrochloride

CAS RN

149898-87-3
Record name 4-(Dimethylamino)benzoyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.